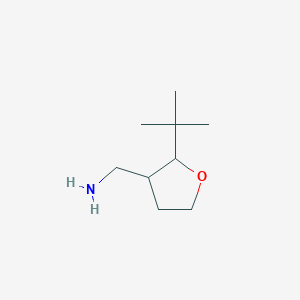

![molecular formula C17H14N2O5S2 B2828905 Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896369-30-5](/img/structure/B2828905.png)

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

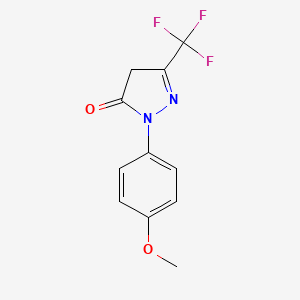

“Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are generally synthesized through various methods, including traditional multistep reactions and one-pot atom economy processes using green chemistry principles .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the benzothiazole ring, along with the various functional groups attached to it, such as the methylsulfonyl and carboxylate groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the benzothiazole ring is known to undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzothiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Building Blocks in Drug Discovery

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, as part of the benzo[d]thiazole family, plays a crucial role in synthetic and medicinal chemistry. It serves as a component in various compounds with diverse bioactivities. An elegant pathway has been developed for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which act as new building blocks in drug discovery. These derivatives can be substituted at multiple positions, offering a broad exploration of chemical space around the molecule when studied as a ligand for targeted applications. This advancement underscores the molecule's versatility in contributing to the synthesis of compounds with potential therapeutic applications (Durcik et al., 2020).

Synthesis of Thiazolecarboxylic Acid Derivatives

Another study delves into the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to the formation of 2-acetyl(arylsulfonyl)amino derivatives. This process includes methylation and subsequent deacetylation to produce esters, showcasing a method for generating derivatives that might be beneficial for further pharmacological exploration (Dovlatyan et al., 2004).

Antimicrobial and Antifungal Activity

Research into the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds related to this compound, has been extended to include 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential for these compounds in antimicrobial and antifungal applications, highlighting the importance of further studies on their pharmacological properties (Kobzar et al., 2019).

Inhibition of Na+/H+ Exchanger

The inhibition of the Na+/H+ exchanger can be beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. Compounds within the same chemical family as this compound have been investigated for their potential as Na+/H+ exchanger inhibitors. These studies aim to develop potent and selective benzoylguanidines as NHE inhibitors, which could serve as adjunctive therapy in treating acute myocardial infarction. The research findings underscore the significance of substituents on the potency of these compounds and the potential therapeutic applications in cardiovascular diseases (Baumgarth et al., 1997).

Direcciones Futuras

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications.

Propiedades

IUPAC Name |

methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-24-16(21)10-7-8-12-13(9-10)25-17(18-12)19-15(20)11-5-3-4-6-14(11)26(2,22)23/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHASEFYOBDHMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

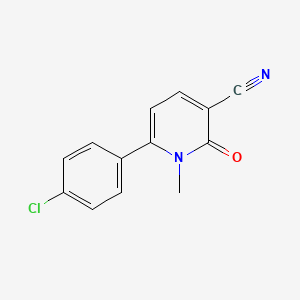

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)

![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)

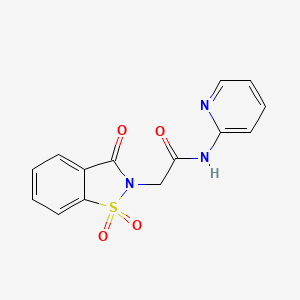

![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2828834.png)

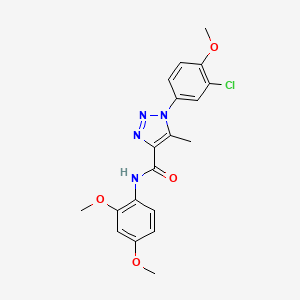

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2828844.png)